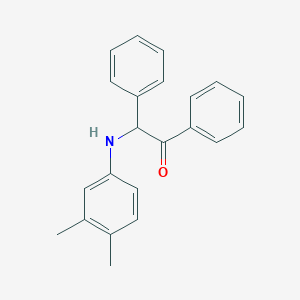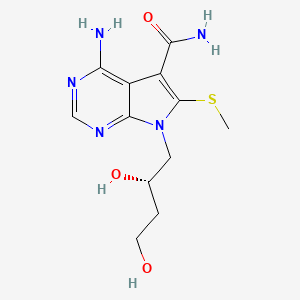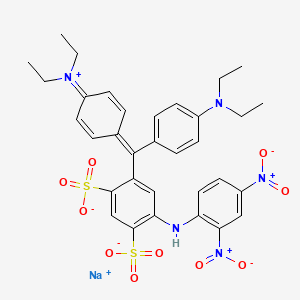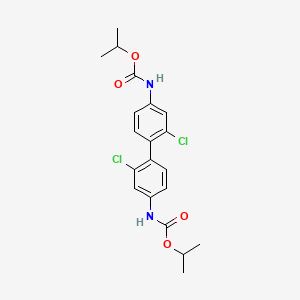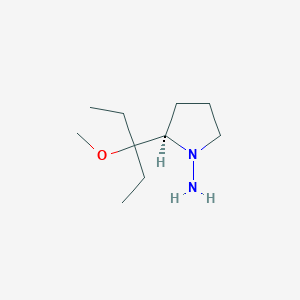
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.198. It is commonly used as a pesticide and insecticide due to its ability to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented in publicly accessible sources. Generally, industrial synthesis would involve large-scale chemical reactions with optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
科学研究应用
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized as a pesticide and insecticide in agricultural practices.
作用机制
The mechanism of action of (5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles, paralysis, and ultimately death of the insect .
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methoxy and dioxocyclohexa groups contribute to its effectiveness as an acetylcholinesterase inhibitor, making it a potent pesticide .
属性
CAS 编号 |
50827-62-8 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC 名称 |
(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO5/c1-11-10(14)16-5-6-3-7(12)4-8(15-2)9(6)13/h3-4H,5H2,1-2H3,(H,11,14) |
InChI 键 |
DQMFQXYZUBWVFV-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OCC1=CC(=O)C=C(C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



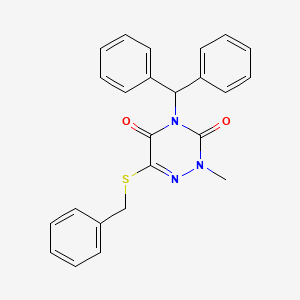
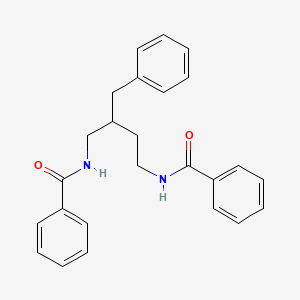

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

